molecular formula C18H17NO3 B3114168 (2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 200123-07-5

(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Cat. No.: B3114168
CAS No.: 200123-07-5
M. Wt: 295.3 g/mol
InChI Key: RHCZGQPKVIERAD-DHZHZOJOSA-N
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Description

(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Several studies have explored the synthesis and crystal structures of chalcone derivatives similar to "(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one." For example, Salian et al. (2018) synthesized chalcone derivatives by the Claisen-Schmidt condensation reaction and characterized them using FT-IR, elemental analysis, and X-ray diffraction. Their research highlighted the significance of intra- and intermolecular hydrogen bonding and weak intermolecular interactions in stabilizing the crystal structure (Vinutha V. Salian et al., 2018).

Photophysical Properties

The effect of solvent polarity on the photophysical properties of chalcone derivatives has been studied by Kumari et al. (2017). They examined the solvatochromic effects on absorption and fluorescence spectra, revealing bathochromic shifts from non-polar to polar solvents. This study provides insights into the intramolecular charge transfer interactions and the stabilization of molecules in their singlet excited state (Rekha Kumari et al., 2017).

Electrochemical Studies and Corrosion Inhibition

Research by Baskar et al. (2012) focused on the synthesis, characterization, and electrochemical studies of novel biphenyl-based compounds, including chalcone derivatives. Their findings indicate the potential use of these compounds as corrosion inhibitors for mild steel in acidic environments. This study emphasizes the cathodic nature of the inhibitors and their efficiency based on thermodynamic parameters (R. Baskar et al., 2012).

Molecular Docking and Biological Activity

The molecular docking and biological activity of chalcone derivatives have also been explored. For instance, Panicker et al. (2015) conducted FT-IR spectrum analysis, quantum chemical calculations, and molecular docking to predict the anti-leishmanic activity of a chalcone derivative. Their research contributes to understanding the molecular basis of the compound's potential biological activity (C. Y. Panicker et al., 2015).

Properties

IUPAC Name

(E)-1-(3-nitrophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-13(2)15-9-6-14(7-10-15)8-11-18(20)16-4-3-5-17(12-16)19(21)22/h3-13H,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCZGQPKVIERAD-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
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